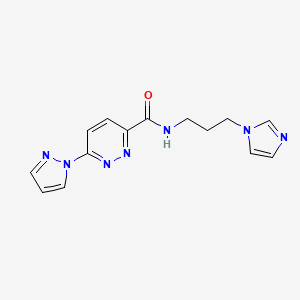![molecular formula C12H16F3N3 B2521073 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline CAS No. 223786-29-6](/img/structure/B2521073.png)
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline is a useful research compound. Its molecular formula is C12H16F3N3 and its molecular weight is 259.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hypoxic-Cytotoxic Agents
A study conducted by Ortega et al. (2000) reported the synthesis and biological in vitro activities of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides, presenting new basic lateral chains (piperazines and anilines) as potential hypoxic-cytotoxic agents. These compounds showed promise in targeting hypoxic cancer cells, with specific derivatives demonstrating significant potency (Ortega et al., 2000).
Chemical Synthesis Intermediates
Yang Qi-don (2015) synthesized novel 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives through a multi-step reaction, showcasing the versatility of such compounds as intermediates for further chemical synthesis (Yang Qi-don, 2015).
Antimicrobial Activities
Divyesh Patel et al. (2012) conducted a study on the synthesis of 1,3,5-triazine derivatives that contain aniline, 4-hydroxycoumarin, and 7-hydroxy-4-methylcoumarin, along with different piperazines and piperidines as substituents. These compounds exhibited promising antimicrobial activities against a range of bacteria and fungi, highlighting their potential in addressing antimicrobial resistance (Patel et al., 2012).
Molecular Structure Investigations
Research by Ihab Shawish et al. (2021) on new s-triazine compounds incorporating pyrazole/piperidine/aniline moieties emphasized the importance of molecular structure investigations using X-ray crystallography and DFT calculations. This research helps in understanding the intermolecular interactions and electronic properties of these compounds, which can be crucial for designing drugs with targeted properties (Shawish et al., 2021).
Insecticidal Activities
A study by Yan Shen et al. (2013) on the synthesis of novel piperazine derivatives as potential insecticides revealed selective bioactivities against tested pests. This indicates the potential of such compounds in developing new insecticides with novel modes of action (Shen et al., 2013).
Safety and Hazards
将来の方向性
While there is limited information on the future directions of “4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline”, it’s worth noting that indole derivatives, which are structurally similar, have shown potential in biological applications . This suggests that “this compound” and similar compounds could have promising applications in the future.
特性
IUPAC Name |
4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3/c13-12(14,15)9-17-5-7-18(8-6-17)11-3-1-10(16)2-4-11/h1-4H,5-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTSWOLARJXUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223786-29-6 |
Source


|
| Record name | 4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)
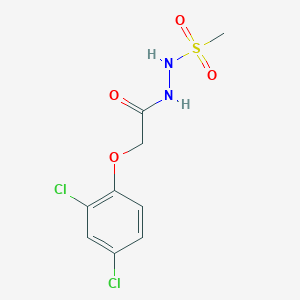
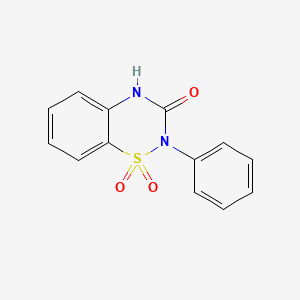
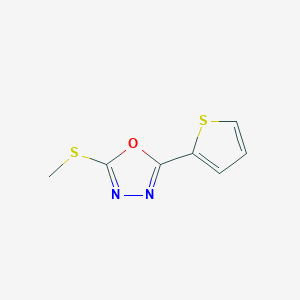
![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)

![4-(4-Benzylpiperidin-1-yl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2521000.png)
![8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B2521003.png)

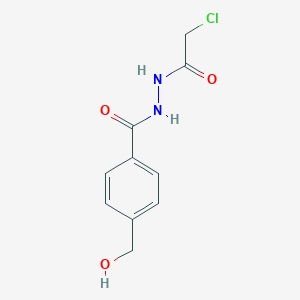
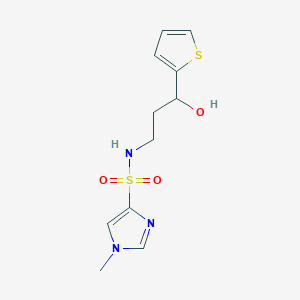
![N-(2-fluoro-4-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2521010.png)
